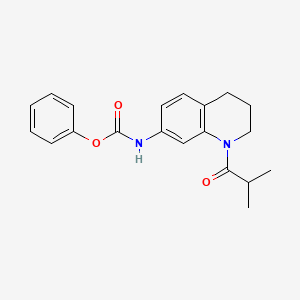

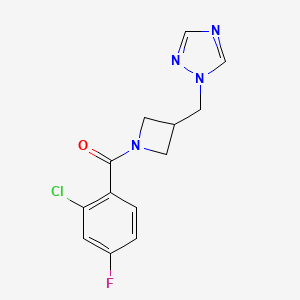

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. In

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Enzyme Inhibition Studies : Research into ortho-substituted phenyl carbamates, closely related to the target molecule, has shown their utility in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase. The study highlights the importance of ortho substituents in enhancing the inhibition potency, suggesting that such compounds could be tailored for selective enzyme inhibition (Lin et al., 2005).

Synthesis and Antimicrobial Activity : Novel isoquinoline derivatives, including those derived from phenylglycine (a similar core structure to the target compound), have been synthesized and shown to possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Galán et al., 2013).

Materials Science and Chemistry

Electrochemical Applications : The electrochemical behavior of phenanthroline ligands on multiwalled carbon nanotube surfaces reveals potential for selective recognition of copper ion and hydrogen peroxide sensing. This indicates applications in smart materials and sensors (Gayathri & Kumar, 2014).

Halochromic and Mechanochromic Fluorescent Materials : Halochromic isoquinoline attached to mechanochromic triphenylamine demonstrates thermo/mechanochromism and tunable solid-state fluorescence. This opens up applications in rewritable and self-erasable fluorescent platforms, showcasing the material's adaptability for optical storage or sensor applications (Hariharan et al., 2016).

Photophysical Properties of Donor−Acceptor Polymers : Studies on carbazole−quinoline and phenothiazine−quinoline copolymers reveal large intramolecular charge transfer and photophysical properties, suggesting their use in optoelectronic devices (Jenekhe et al., 2001).

Catalysis and Organic Synthesis : The Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates highlights a method for constructing complex heterocyclic structures. This has implications in synthesizing pharmacologically relevant compounds and in the field of catalysis (Ruiz et al., 2017).

properties

IUPAC Name |

phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBACFZDYKQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)

![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)

![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2565781.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2565783.png)